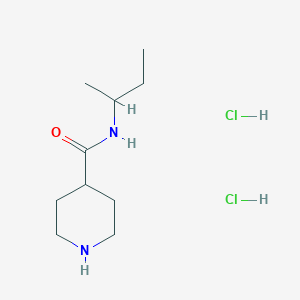

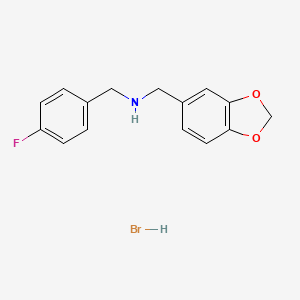

![molecular formula C7H8ClN3O2 B3107076 1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride CAS No. 1609400-88-5](/img/structure/B3107076.png)

1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride

Übersicht

Beschreibung

“1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of the 1,2,4-oxadiazoles family, which has been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, involves the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C . This yields cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This makes it an important pharmacophore for creating novel drug molecules .Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C8H9ClN2O2 . Its molecular weight is 200.62 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride and related compounds have been a focus of research due to their versatile chemical properties and potential applications in various fields. The synthesis and characterization of these compounds involve complex chemical reactions and analytical techniques to ensure the purity and confirmation of the chemical structure. For example, a study by Shimoga, Shin, and Kim (2018) describes the synthesis of related 1,3,4-oxadiazole compounds through the polyphosphoric acid condensation route, demonstrating high yields and thorough spectroscopic characterization (UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques) (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of compounds containing the 1,3,4-oxadiazole ring have been extensively studied. El‐Sayed et al. (2011) synthesized new 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing C-furyl glycoside moieties, showing moderate to high antimicrobial activity. This indicates the potential of these compounds in the development of new antimicrobial agents (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011). Additionally, Ali and Shaharyar (2007) highlighted the antimycobacterial activity of oxadiazole mannich bases against M. tuberculosis, suggesting their promise as therapeutic agents in treating tuberculosis (Ali & Shaharyar, 2007).

Anticancer Potential

The search for new anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives for their potential to induce apoptosis in cancer cells. Zhang et al. (2005) discovered a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through caspase- and cell-based high-throughput screening, showing activity against several cancer cell lines and identifying its molecular target as TIP47 (Zhang, Kasibhatla, Kuemmerle, et al., 2005).

Anticoagulant Properties

Investigations into the anticoagulant properties of 1,3,4-oxadiazole derivatives have also been conducted. Iyer et al. (2016) synthesized and evaluated a series of these derivatives for their in vitro radical scavenging properties and ex vivo anticoagulant activity. The study demonstrated the potential of these compounds as anticoagulant therapy, indicating significant increases in prothrombin time and clotting time (Iyer, Gurupadayya, Inturi, et al., 2016).

Zukünftige Richtungen

The 1,2,4-oxadiazole derivatives, including “1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride”, have shown potential as anti-infective agents . Future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of new chemical entities to act against resistant microorganisms is also a promising direction .

Wirkmechanismus

Target of Action

The primary target of 1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride is currently unknown . The compound belongs to the class of 1,2,4-oxadiazoles , which are known to interact with various biological targets depending on their specific structure .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

1,2,4-oxadiazoles have been found to affect a variety of biochemical pathways depending on their specific structure and target .

Result of Action

1,2,4-oxadiazoles are known to have various effects at the molecular and cellular level, depending on their specific structure and target .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of 1,2,4-oxadiazoles .

Eigenschaften

IUPAC Name |

[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2.ClH/c8-4-6-9-7(12-10-6)5-2-1-3-11-5;/h1-3H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSJRAQZMHEICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NO2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)

![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3107047.png)

![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3107067.png)